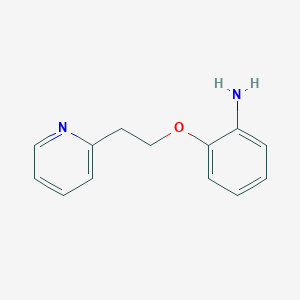

2-(2-Pyridin-2-ylethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and Deprotonation Analysis

The synthesis of 2-(2-Pyridin-2-ylethoxy)aniline derivatives has been explored through cross-coupling reactions. Specifically, 2-(2- and 3-Pyridyl)anilines have been synthesized, which are closely related to the compound of interest. These compounds have shown a tendency to undergo side reactions, but their corresponding amides have been successfully deprotonated using lithium 2,2,6,6-tetramethylpiperidide (LTMP), indicating a potential pathway for further functionalization of similar structures .

Molecular Structure Analysis

The coordination chemistry of related compounds, such as N,N,4-tris(pyridin-2-ylmethyl)aniline, has been studied, revealing the flexibility of these ligands in forming diverse structures with metal ions. This suggests that the molecular structure of this compound could also exhibit versatility in forming complexes, which may be useful in the development of new materials with varying structural and packing topologies .

Chemical Reactions Analysis

2-(Pyridin-2-yl)aniline has been identified as an effective directing group for C-H amination mediated by cupric acetate. This reaction proceeds with good yields and functional group tolerance, indicating that the compound of interest may also participate in similar C-H bond activation processes. Additionally, the formation of quinazolinone derivatives from related compounds suggests potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on similar compounds. For instance, the optical resolution of 2-(anilinomethyl)pyrrolidine demonstrates the potential for chiral separation of related aniline derivatives, which could be relevant for the enantioselective applications of the compound . Furthermore, coordination polymers containing pyridinylmethylene aniline ligands have been synthesized and characterized, providing insights into the crystal packing and supramolecular features that could influence the properties of this compound .

Case Studies and Applications

The use of this compound as a ligand in coordination chemistry could lead to the formation of novel metal complexes, as demonstrated by the synthesis of a range of metal complexes with a related ligand . Additionally, the hydroamination of 2-(arylethynyl)pyridines with anilines, resulting in Z-enamine products, showcases the reactivity of pyridine-aniline derivatives in catalytic processes, which could be applicable to the compound of interest . These case studies highlight the potential applications of this compound in catalysis and material science.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

It is known that similar compounds can act as directing groups in promoting c–h amination mediated by cupric acetate . This suggests that 2-(2-Pyridin-2-ylethoxy)aniline might interact with its targets in a similar manner, facilitating the formation of new bonds.

Biochemical Pathways

Similar compounds have been shown to be involved in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), suggesting that this compound might affect similar pathways.

Pharmacokinetics

Similar compounds have been shown to effectively migrate through biological membranes by means of passive diffusion , suggesting that this compound might have similar properties.

Result of Action

Similar compounds have been shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc . This suggests that this compound might have similar effects.

Action Environment

It is known that similar compounds can be synthesized in an environmentally friendly manner , suggesting that the action of this compound might also be influenced by environmental conditions.

properties

IUPAC Name |

2-(2-pyridin-2-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11/h1-7,9H,8,10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEYDZDGZDCVQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)

![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)